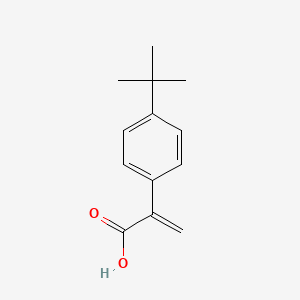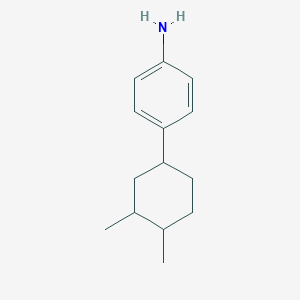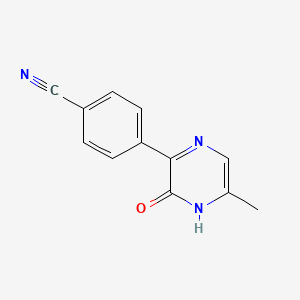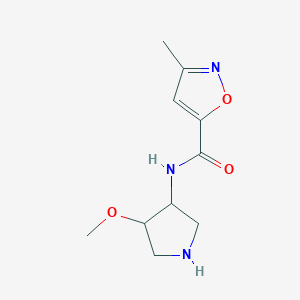
2-(4-Tert-butylphenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Tert-butylphenyl)prop-2-enoic acid, also known as (2E)-3-(4-tert-butylphenyl)prop-2-enoic acid, is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.27 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. It is a solid substance with a melting point of 195-197°C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)prop-2-enoic acid typically involves the alkylation of phenol with isobutene, followed by subsequent reactions to introduce the prop-2-enoic acid group . The reaction conditions often require acid catalysts to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using specialized reactors and controlled conditions to ensure high yield and purity. The use of certified reference materials and adherence to quality control standards is crucial in the pharmaceutical industry .
化学反应分析
Types of Reactions
2-(4-Tert-butylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
科学研究应用
2-(4-Tert-butylphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference material in analytical chemistry.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 2-(4-Tert-butylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group and the prop-2-enoic acid moiety play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
2-(4-sec-Butylphenyl)prop-2-enoic acid: This compound has a similar structure but with a sec-butyl group instead of a tert-butyl group.
2-(4-Isobutylphenyl)prop-2-enoic Acid: This compound features an isobutyl group, offering different steric and electronic properties.
Uniqueness
2-(4-Tert-butylphenyl)prop-2-enoic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it distinct from its analogs and useful in specific applications where these properties are advantageous .
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-8H,1H2,2-4H3,(H,14,15) |
InChI 键 |
GQNYIHVPNLKNBF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B13223876.png)

![1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223891.png)
![2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid](/img/structure/B13223892.png)

![2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13223904.png)




![Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate](/img/structure/B13223935.png)

![{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13223944.png)

